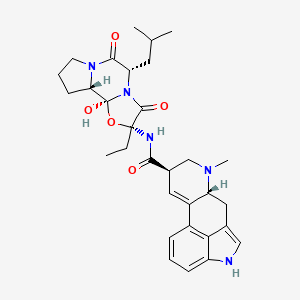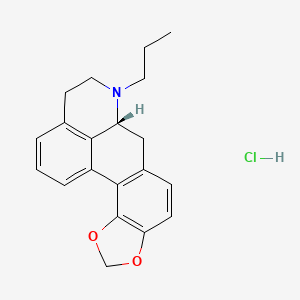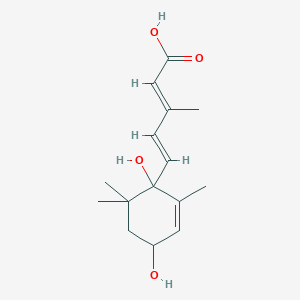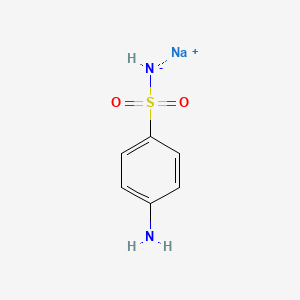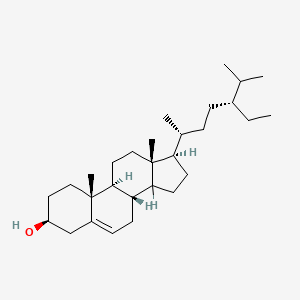
Phytosterols
Descripción general
Descripción
Phytosterols are naturally occurring compounds found in plants that have a chemical structure similar to cholesterol. They are widely distributed in plant-based foods such as vegetable oils, nuts, seeds, and legumes. This compound are known for their ability to lower cholesterol levels, making them a popular ingredient in functional foods and dietary supplements .
Aplicaciones Científicas De Investigación
Phytosterols have a wide range of scientific research applications:
Chemistry: Used as precursors for synthesizing other bioactive compounds.
Biology: Studied for their role in plant cell membrane structure and function.
Medicine: Known for their cholesterol-lowering effects, anti-inflammatory, anticancer, and immunomodulatory properties
Industry: Incorporated into functional foods, dietary supplements, and cosmetics for their health benefits.
Mecanismo De Acción
Phytosterols follow food into the digestive tract, bind to the sterol transporter Niemann-pick C1-like 1 (NPC1L1) located in the apical membrane of intestinal cells in the intestinal lumen, and are then absorbed by intestinal epithelial cells . Some studies have identified this compound as key modulators of glucose metabolism, through acting on AMP-activated kinase (AMPK) activation or peroxisome proliferator-activated receptors (PPARs) to transcriptional regulation pathways .
Safety and Hazards
Direcciones Futuras
The growing demand for phytosterols encourages the development of easy-to-use technologies for extracting and isolating them from various plant sources . Supercritical fluid extraction is the emerging technique to extract this compound due to its efficiency . The use of this compound as supplements or functional foods to control Low Density Lipoprotein (LDL) cholesterol levels should be preceded by the assessment of some relevant individual characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phytosterols can be extracted from plant sources using various methods. Conventional techniques include soxhlet extraction, cold press, maceration, and screw pressing. Supercritical fluid extraction is an emerging technique due to its efficiency and environmental friendliness .
Industrial Production Methods
Industrially, this compound are often isolated from vegetable oils such as soybean oil, rapeseed oil, sunflower oil, or corn oil. They can also be obtained from “tall oil,” a by-product of wood pulp manufacturing. The extraction process involves saponification, where the oils are treated with an ethanolic potassium hydroxide solution, followed by separation and purification steps .
Análisis De Reacciones Químicas
Types of Reactions
Phytosterols undergo various chemical reactions, including:
Oxidation: Catalyzed by enzymes like polyphenol oxidase and peroxidase.
Reduction: Hydrogenation of this compound to obtain phytostanols.
Esterification: This compound can be esterified with fatty acids to form phytosterol esters, which are more soluble in oils and have enhanced stability.
Common Reagents and Conditions
Oxidation: Enzymes such as polyphenol oxidase and peroxidase.
Reduction: Hydrogen gas and a suitable catalyst.
Esterification: Fatty acids and lipase enzymes, with optimal conditions including specific temperatures and molar ratios.
Major Products Formed
Oxidation: Oxidized this compound.
Reduction: Phytostanols.
Esterification: Phytosterol esters.
Comparación Con Compuestos Similares
Phytosterols are similar to cholesterol in structure but differ in their side chains and ring saturation. They are more effective at lowering cholesterol levels due to their poor absorption and active excretion back into the intestinal lumen. Similar compounds include:
Cholesterol: Found in animal cells, essential for cell membrane structure.
Phytostanols: Saturated forms of this compound, obtained through hydrogenation.
Brassicasterol, Campesterol, Stigmasterol, and β-sitosterol: Other common this compound with slight variations in their chemical structure.
This compound are unique in their ability to lower cholesterol levels and provide various health benefits, making them valuable in both scientific research and industrial applications.
Propiedades
IUPAC Name |
(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-ICLVQLPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949109-75-5, 68441-03-2 | |
| Record name | Phytosterols | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phytosterols CAS 949109-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEG-10 Rapeseed Sterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
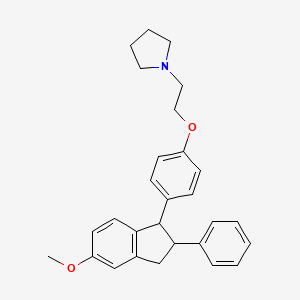

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)

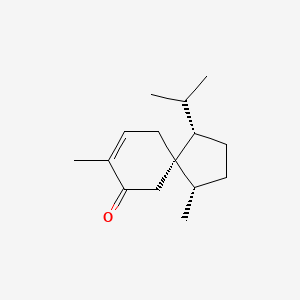

![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
